Tylvalosin was originally developed from the fermentation of Streptomyces fradiae. The compound is classified as a macrolide antibiotic, which means it works by inhibiting bacterial protein synthesis. Tylvalosin-d9, specifically, is utilized in studies that require isotopically labeled compounds for pharmacokinetic and metabolic research.
The synthesis of tylvalosin-d9 typically involves the incorporation of deuterium into the tylvalosin molecule. This can be achieved through various synthetic strategies, including:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify the final product and confirm its identity through mass spectrometry.
The molecular formula for tylvalosin-d9 is C_22H_30D_9N_1O_5. The structure consists of a large macrolide ring with several functional groups that contribute to its antibacterial activity.
Tylvalosin-d9 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The kinetics of these reactions can be studied using liquid chromatography coupled with mass spectrometry (LC-MS), allowing researchers to track the fate of the compound in biological systems.
Tylvalosin-d9 exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it effective against a range of Gram-positive bacteria.
Research has shown that tylvalosin-d9 maintains similar binding affinity to bacterial ribosomes as tylvalosin, ensuring its efficacy in treating infections.
Studies indicate that deuterated compounds like tylvalosin-d9 often show altered pharmacokinetics compared to their non-deuterated forms, which can be advantageous for therapeutic applications.
Tylvalosin-d9 is primarily used in scientific research, particularly in pharmacokinetic studies to understand drug metabolism and behavior in vivo. Its isotopic labeling allows for precise tracking in biological systems, making it invaluable for:
This compound exemplifies how isotopic labeling can enhance our understanding of antibiotic behavior and improve therapeutic outcomes in veterinary medicine.
Tylvalosin (C₅₃H₈₇NO₁₉), a third-generation macrolide antibiotic, is pharmacologically characterized by a 16-membered lactone ring decorated with three sugar moieties: mycarose, mycinose, and 6-deoxy-D-allose. Its molecular weight of 1,042.27 g/mol enables broad-spectrum activity against veterinary pathogens like Mycoplasma hyopneumoniae and Lawsonia intracellularis [5]. Beyond direct antimicrobial effects, tylvalosin exhibits potent immunomodulatory properties. It suppresses NF-κB activation, attenuating nuclear translocation of p65 subunits and inhibiting IκBα phosphorylation [9]. This mechanism underpins its ability to reduce pro-inflammatory mediators:
Table 1: Key Anti-Inflammatory Effects of Tylvalosin
Target Pathway | Effect | Experimental Model |
---|---|---|
NF-κB signaling | Inhibits IκBα phosphorylation and p65 nuclear translocation | RAW 264.7 macrophages, PRRSV piglets |
Pro-inflammatory cytokines | Reduces IL-8, IL-6, TNF-α, IL-1β | LPS-treated mice, porcine alveolar macrophages |
Lipid mediators | ↑ LXA₄, RvD1; ↓ LTB₄ | Calcium ionophore-stimulated porcine neutrophils |
Apoptosis | ↑ Caspase-3 cleavage and DNA fragmentation | Porcine neutrophils/macrophages |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, replaces protium (¹H) in deuterated pharmaceuticals like Tylvalosin-d9. This substitution leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. The KIE can reduce metabolic cleavage rates by 2–10-fold for bonds involving deuterium [2] [10]. Key applications include:
Tylvalosin-d9 (C₅₃H₇₈D₉NO₁₉, MW 1051.31 g/mol) features nine deuterium atoms at the isovaleryl side chain – a site susceptible to esterase hydrolysis [1] [8]. This design preserves tylvalosin’s anti-inflammatory activity while enabling precise tracking of its distribution and biotransformation.
Table 2: Characteristics of Common Stable Isotopes in Drug Development
Isotope | Natural Abundance | Key Applications | Analytical Advantages |
---|---|---|---|
²H (Deuterium) | 0.015% | Metabolic rate studies, internal standards | High mass shift (Δ = 1–9 Da); cost-effective synthesis |
¹³C | 1.1% | Metabolic flux analysis, structural elucidation | Avoids "cross-talk" in mass spectrometry; direct C-C bond tracking |
¹⁵N | 0.4% | Protein/peptide metabolism; amino acid turnover | Low natural background; ideal for peptide MS quantification |
Stable isotopes like those in Tylvalosin-d9 revolutionize drug disposition studies through mass spectrometry (MS)-based techniques:
Table 3: Applications of Tylvalosin-d9 in Pharmacokinetic Research
Study Type | Methodology | Outcome Metrics |
---|---|---|
Absorption/Distribution | LC-MS/MS with isotope dilution | Plasma AUC(₀–ₜ), Vd, tissue penetration ratios |
Metabolite Profiling | High-resolution MS (HRMS) | Identification of ²H-retaining vs. ²H-lost metabolites; structural characterization |
Enzyme Phenotyping | Cocktail assays with isoform-specific substrates | Contribution of CYP3A4, esterases to clearance |
Transporter Effects | Caco-2/perfused liver models + deuterated tracer | Biliary excretion index; efflux transporter involvement |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0